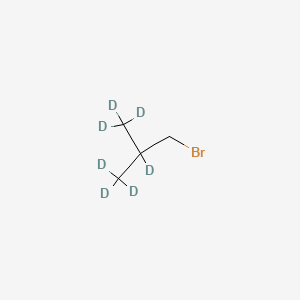

1-Bromo-2-methylpropane-d7

Beschreibung

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266816 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-41-8 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrobromic Acid (DBr) Substitution

The most widely reported method involves the reaction of isobutanol-d10 with deuterated hydrobromic acid (DBr) under acidic conditions. Adapted from non-deuterated protocols, this process employs concentrated DBr (48–62% in D₂O) and sulfuric acid-d₂ (D₂SO₄) as a catalyst. Key steps include:

-

Reaction Setup : A mixture of isobutanol-d10 (4.047 mol), DBr (10.679 mol), and D₂SO₄ (4.079 mol) is heated to 90–95°C for 12–16 hours under reflux.

-

Distillation : The crude product is distilled at 100–140°C to isolate this compound, followed by extraction with deuterated dichloromethane (CD₂Cl₂) to remove residual D₂O.

-

Purification : Washing with 5% NaHCO₃ in D₂O and fractional distillation through a Kirschner column yields 42–45% product with 99.2% purity.

Table 1: Bromination Reaction Parameters

Phosphorus Tribromide (PBr₃) Method

An alternative approach uses phosphorus tribromide (PBr₃) in deuterated ether (C₄D₁₀O). This method avoids acidic conditions, making it suitable for acid-sensitive substrates:

-

Reaction : Isobutanol-d10 reacts with PBr₃ in anhydrous C₄D₁₀O at 0–5°C for 6–8 hours.

-

Workup : The mixture is quenched with D₂O, and the organic layer is dried over MgSO₄-d₁₂ before distillation.

This method achieves 50–55% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Isotopic Purity Optimization

Deuterium retention during bromination is critical. Studies show that using excess DBr (3:1 molar ratio) minimizes back-exchange with protic solvents. Additionally, replacing H₂SO₄ with D₂SO₄ reduces proton contamination, enhancing isotopic purity to 99.5%. NMR analysis of the final product confirms deuterium distribution:

-

¹H NMR : Singlets at δ 1.05 (CD₃ groups) and δ 3.40 (CBrD₂).

-

²H NMR : Peaks at δ 1.02–1.08 (CD₃) and δ 3.35–3.45 (CBrD₂).

Industrial-Scale Production Considerations

Scaling deuterated syntheses introduces challenges:

-

Cost : DBr and D₂SO₄ are 10–15× more expensive than their protonated counterparts.

-

Safety : DBr releases corrosive DBr gas upon heating, necessitating closed-system reactors.

-

Regulatory Compliance : Isotopic labeling requires documentation under FDA 21 CFR Part 211.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |

|---|---|---|---|

| DBr/H₂SO₄ | 42.9 | 99.2 | 120 |

| PBr₃/Ether | 50–55 | 98.5 | 150 |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methylpropane-d7 primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.

Common Reagents and Conditions:

Substitution Reactions: In nucleophilic substitution reactions, this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3) to form corresponding substituted products. These reactions typically occur under mild conditions.

Elimination Reactions: In elimination reactions, this compound can undergo dehydrohalogenation in the presence of a strong base such as potassium tert-butoxide (KOtBu) to form alkenes like 2-methylpropene-d7.

Major Products Formed:

- Substitution reactions yield products such as 2-methylpropanol-d7, 2-methylpropanenitrile-d7, or 2-methylpropylamine-d7.

- Elimination reactions yield 2-methylpropene-d7.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methylpropane-d7 is widely used in scientific research due to its deuterium labeling. Its applications include:

NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it useful for studying reaction mechanisms and molecular structures.

Isotopic Tracing: It is used in isotopic tracing experiments to track the movement and transformation of molecules in chemical and biological systems.

Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

Material Science: It is used in the study of polymerization processes and the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methylpropane-d7 in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the formation of a carbocation. This carbocation can then undergo nucleophilic attack or elimination, leading to the formation of various products.

Vergleich Mit ähnlichen Verbindungen

Deuterium Substitution Effects

- Molecular Weight and Density: Deuterated analogs (e.g., 1-Bromopropane-d7, MW 130.03 ) exhibit higher molecular weights and densities compared to non-deuterated counterparts. For example, this compound’s inferred MW (~158.08) is ~7 g/mol higher than its non-deuterated form (151.04 ).

- Boiling Points : Deuterated compounds generally have marginally higher boiling points due to increased molecular mass.

Structural and Reactivity Differences

- Branching : Neopentyl bromide (1-bromo-2,2-dimethylpropane) and 2-bromo-2-methylpropane exhibit significant steric hindrance, making them less reactive in SN2 mechanisms compared to linear analogs like 1-bromopropane-d7 .

Biologische Aktivität

1-Bromo-2-methylpropane-d7, a deuterated isotopic variant of 1-bromo-2-methylpropane, is gaining attention in biological research due to its unique properties. This compound, with the molecular formula C₃BrD₇, is primarily utilized as an isotopic tracer in various biological and chemical studies. Understanding its biological activity is crucial for applications in pharmacokinetics, toxicology, and environmental health.

This compound has distinct physical properties that influence its biological behavior:

| Property | Value |

|---|---|

| Molecular Weight | 130.035 g/mol |

| Density | 1.430 g/mL at 25ºC |

| Boiling Point | 71ºC |

| Melting Point | -110ºC |

| Flash Point | 72°F |

These properties suggest that the compound can exist as a liquid under standard conditions, making it suitable for various laboratory applications.

The compound does not exhibit a specific mechanism of action in biological systems; rather, it serves as an isotopic tracer. The incorporation of deuterium allows researchers to track molecular transformations and interactions without significantly altering the compound's biological behavior. This capability is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds provide clearer insights into molecular dynamics.

Toxicological Profile

This compound shares safety concerns with its non-deuterated counterpart. Exposure can lead to acute health effects such as skin and eye irritation. Chronic exposure has been associated with potential carcinogenic effects, as evidenced by limited studies indicating lung cancer risks in animal models . The compound is classified under hazardous substances due to its flammability and potential reproductive hazards .

Case Studies

- Ovarian Dysfunction Model : Research has demonstrated that 1-bromopropane can disrupt follicle growth in rat models, leading to ovarian dysfunction. This finding underscores the compound's capacity to affect reproductive health, which may extend to its deuterated form .

- Environmental Impact : In environmental studies, deuterated compounds like this compound are used to trace pollution sources and understand degradation pathways in contaminated sites. The isotopic labeling enhances the ability to monitor these processes accurately .

Research Findings

Recent studies highlight the importance of using deuterated compounds for understanding metabolic pathways:

- Pharmacokinetics : Deuterium substitution has been shown to alter the pharmacokinetics of certain pharmaceuticals, potentially leading to improved therapeutic profiles . For instance, research indicates that deuterated analogs can exhibit altered rates of metabolism and excretion.

- Toxicity Assessment : Toxicological assessments reveal that short-chain alkyl halides like this compound may disrupt biological processes and form harmful metabolites. Studies have focused on their reactivity with nucleophiles and behavior in various solvents to elucidate their toxicological mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-methylpropane-d7 with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium incorporation via halogen exchange or substitution reactions. For example, reacting 2-methylpropan-2-ol-d7 (deuterated tert-butanol) with HBr-d1 in concentrated sulfuric acid under reflux can yield 1-Bromo-2-methylpropane-d6. Isotopic purity (>98%) is achieved using deuterated reagents and inert atmosphere conditions to minimize proton contamination . Characterization via -NMR should show negligible proton signals, while -NMR and mass spectrometry confirm deuterium distribution.

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent photolytic or thermal degradation. Use gloveboxes for aliquoting to avoid moisture-induced side reactions. Safety protocols include fume hood usage, neoprene gloves, and emergency eye washes, as the compound is a lachrymator and skin irritant .

Q. What analytical techniques are essential for verifying the structural integrity of deuterated alkyl bromides like this compound?

- Methodological Answer : Combine -NMR (to detect residual protons), -NMR (to map deuterium positions), and high-resolution mass spectrometry (HRMS) for isotopic abundance analysis. Gas chromatography (GC) with a flame ionization detector (FID) or electron capture detector (ECD) can assess purity, while IR spectroscopy confirms the absence of hydroxyl or carbonyl contaminants .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of this compound in SN2 vs. SN1 mechanisms?

- Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies at the β-position, slowing SN2 reactions (primary kinetic isotope effect, KIE ≈ 1.5–3.0) but minimally affecting SN1 pathways (secondary KIE ≈ 1.0–1.2). To test this, compare reaction rates of deuterated vs. non-deuterated analogs in polar aprotic (e.g., DMSO for SN2) and protic solvents (e.g., ethanol/water for SN1). Monitor intermediates via stopped-flow spectroscopy or computational modeling (DFT) .

Q. What strategies resolve contradictions in reported reaction yields for deuterated alkyl bromides in cross-coupling reactions?

- Methodological Answer : Contradictions often stem from trace moisture or variable catalyst activation. Standardize protocols:

Q. How can researchers leverage this compound to study metabolic stability in deuterated drug candidates?

- Methodological Answer : Incorporate the deuterated bromoalkane into prodrug backbones via alkylation reactions. Assess metabolic stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare half-life () and clearance rates against non-deuterated analogs to quantify the “deuterium switch” effect on cytochrome P450-mediated oxidation .

Experimental Design & Data Analysis

Q. How to design isotopic tracer studies using this compound in polymer chemistry?

- Methodological Answer : Use the compound as a deuterated initiator in atom transfer radical polymerization (ATRP). Monitor chain-end fidelity via MALDI-TOF MS and compare polymer tacticity (e.g., syndiotacticity) with -NMR. Isotopic labeling enables precise tracking of initiator efficiency and termination kinetics .

Q. What computational tools predict isotopic effects in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.